molecular formula C12H7ClN2O5 B1423463 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid CAS No. 1183359-87-6

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

Cat. No. B1423463
M. Wt: 294.65 g/mol
InChI Key: FQLGVYBZYPEAHR-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Scientific Research Applications

Chemical Synthesis and Pharmacological Potency

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid and related derivatives show promise in pharmacological applications, particularly in the synthesis of compounds with vasodilator and antihypertensive activities. Specifically, a series of related compounds synthesized demonstrated significant potency in binding to Ca2+ channels in rat cerebral cortex membranes, presenting promising cardiovascular agent potential (Adachi et al., 1988).

Enzyme Induction and Metabolic Implications

Studies on pyridine derivatives, including structures similar to 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, have shown their impact on the induction of certain cytochrome P450 enzymes in rat liver. These findings are crucial in understanding the metabolic and toxicological implications of these compounds. The induction of these enzymes implies potential modifications in drug metabolism and possible implications for hepatotoxicity (Murray et al., 1997).

Toxicological Assessment

The metabolites of pyridine, including those structurally related to 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, have been examined for their effects on rat liver and kidney. The study highlighted the role of these metabolites in pyridine's toxic actions, indicating the importance of understanding the metabolism of such compounds for a comprehensive toxicological assessment (Carlson, 1996).

Understanding Drug Metabolism and Biotransformation

Further research into the metabolism of related pyridine-carboxylic acid esters provided insights into the oxidative reaction mechanisms and systemic blood clearance of these compounds. Such studies are integral in understanding the metabolic pathways and biotransformation of pyridine derivatives, which can significantly impact their pharmacokinetics and therapeutic potential (Funaki et al., 1989).

properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O5/c13-9-6-8(15(18)19)1-2-10(9)20-11-5-7(12(16)17)3-4-14-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLGVYBZYPEAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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